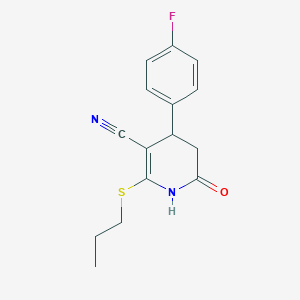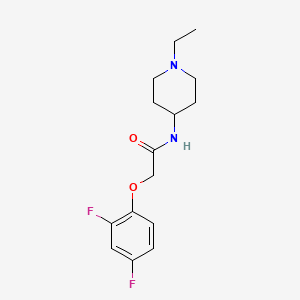
ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most effective and widely used insect repellent in the world. DEET is used to prevent insect bites and the transmission of insect-borne diseases such as malaria, dengue fever, and Zika virus.
作用機序
Ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate works by blocking the receptors in the insect's antennae that are responsible for detecting the presence of carbon dioxide and lactic acid, which are both indicators of a nearby host. By blocking these receptors, ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate makes it difficult for the insect to locate its target and reduces the likelihood of a bite.
Biochemical and Physiological Effects:
ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate has been shown to have low toxicity and is generally considered safe for use in humans. However, studies have shown that ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate can cause skin irritation in some individuals, and prolonged exposure to high concentrations of ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate can cause neurological damage in animals. It is important to use ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate products according to the manufacturer's instructions and to avoid excessive exposure.
実験室実験の利点と制限
Ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate is a highly effective insect repellent and is widely used in laboratory experiments involving insects. However, it is important to note that ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate can interfere with certain assays and can be toxic to some insects at high concentrations. As such, it is important to use ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate in a controlled manner and to carefully consider its effects on experimental outcomes.
将来の方向性
There are several areas of research that could benefit from further study of ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate. One potential area of research is the development of new insect repellents that are more effective and less toxic than ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate. Another potential area of research is the study of the effects of ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate on non-target organisms, such as aquatic insects and birds. Additionally, there is a need for further research into the mechanisms of action of ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate and the ways in which it interacts with insect sensory systems.
合成法
The synthesis of ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate involves the reaction between piperidine and 3,7-dimethyloct-6-en-1-ol in the presence of ethyl chloroformate. The reaction results in the formation of ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate and ethyl alcohol. The process is relatively simple and can be easily scaled up for industrial production.
科学的研究の応用
Ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate has been extensively studied for its insect-repelling properties. It has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and biting flies. ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate works by interfering with the insect's sense of smell, making it difficult for them to locate their target. This has made ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate an essential tool in the fight against insect-borne diseases.
特性
IUPAC Name |
ethyl 1-(3,7-dimethyloct-6-enyl)piperidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO2/c1-5-21-18(20)17-11-6-7-13-19(17)14-12-16(4)10-8-9-15(2)3/h9,16-17H,5-8,10-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIQADKTRACVCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1CCC(C)CCC=C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5154034.png)
![2-[(4-ethylphenyl)(phenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione](/img/structure/B5154038.png)

![3-chloro-4-[(1-cyclohexyl-4-piperidinyl)oxy]-N-(2-methoxyethyl)benzamide](/img/structure/B5154045.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3,5-dimethyl-2-furamide](/img/structure/B5154060.png)

![3-[(4-chlorophenyl)sulfonyl]-2-(1,2-dihydro-5-acenaphthylenyl)-1,3-thiazolidine](/img/structure/B5154083.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea](/img/structure/B5154107.png)
![3-{1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinyl}-N-(2-fluorobenzyl)propanamide](/img/structure/B5154113.png)
![N-[2-(tert-butylthio)ethyl]-N'-(4-chlorophenyl)urea](/img/structure/B5154122.png)
![4,4'-[(3-fluorophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5154128.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methoxybenzamide](/img/structure/B5154135.png)
![ethyl 4-(cyclopropylmethyl)-1-[(2,3,6-trifluorophenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5154139.png)